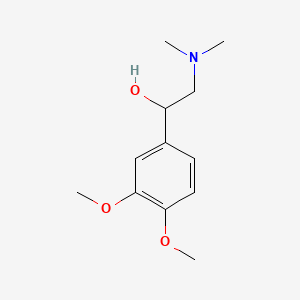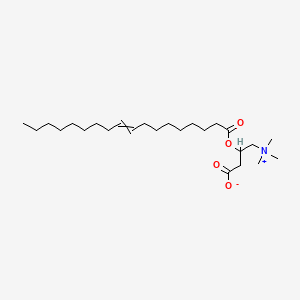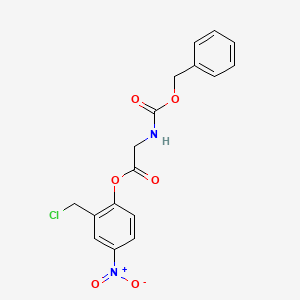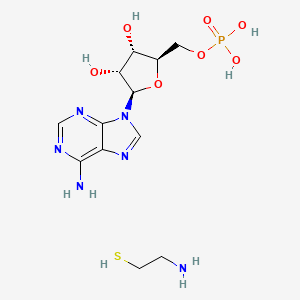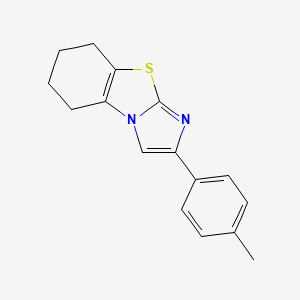
Pifithrin-Beta
Overview
Description
Pifithrin-beta is a small-molecule compound known for its ability to inhibit the function of the tumor suppressor protein p53. This compound is derived from pifithrin-alpha, which is unstable in tissue culture medium and rapidly converts to its condensation product, this compound .
Scientific Research Applications
Pifithrin-beta has several scientific research applications, including:
Cancer Research: this compound is studied for its potential to inhibit p53 function, which is crucial in cancer therapy.
Neurodegenerative Disease Research: This compound has been evaluated for its neuroprotective effects, particularly in counteracting the effects of Alzheimer’s disease-related peptides.
Cell Cycle and Apoptosis Studies: This compound is used to study the role of p53 in cell cycle regulation and apoptosis, providing insights into the molecular mechanisms underlying these processes.
Safety and Hazards
Mechanism of Action
Pifithrin-beta exerts its effects by inhibiting the function of the p53 protein. The exact mechanism involves the inhibition of p53-dependent gene transcription and translation of proteins such as MDM-2 and p21 following exposure to genotoxic agents . This compound also inhibits the p38 kinase pathway, which enhances the survival of wild-type p53-expressing cells following genotoxic stress .
Biochemical Analysis
Biochemical Properties
Pifithrin-Beta plays a crucial role in biochemical reactions by inhibiting the activity of p53, a protein that regulates the cell cycle and apoptosis. The compound interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound binds to p53, preventing its interaction with DNA and subsequent transcriptional activation of target genes. This inhibition affects the expression of proteins involved in cell cycle regulation and apoptosis, such as p21 and MDM-2 .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting p53, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce p53-dependent apoptosis and cell cycle arrest in response to DNA damage. This effect is particularly relevant in cancer cells, where p53 activity is often dysregulated .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to p53, which prevents p53 from interacting with DNA and activating transcription. This inhibition leads to a decrease in the expression of p53 target genes, such as p21 and MDM-2. Additionally, this compound may affect other signaling pathways and cellular processes indirectly by modulating p53 activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be unstable in tissue culture medium, rapidly converting to its condensation product. This instability can affect its efficacy and the duration of its inhibitory effects on p53. Long-term studies have shown that this compound can exhibit cytotoxic effects in vitro, particularly at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit p53 activity and reduce apoptosis and cell cycle arrest. At higher doses, this compound may exhibit cytotoxic effects and potentially enhance cytotoxicity in combination with other treatments. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to its inhibition of p53. By modulating p53 activity, the compound can influence the expression of genes involved in metabolism, such as those regulating glycolysis and oxidative phosphorylation. This modulation can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Its distribution can affect its efficacy and the extent of p53 inhibition in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s ability to inhibit p53 depends on its localization within the nucleus, where p53 exerts its transcriptional regulatory functions. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .
Preparation Methods
Pifithrin-beta is synthesized through the condensation of pifithrin-alpha. Pifithrin-alpha is very unstable in culture medium and rapidly converts to its condensation product, this compound, the N-acetyl derivative .
Chemical Reactions Analysis
Pifithrin-beta undergoes various chemical reactions, including:
Condensation Reactions: Pifithrin-alpha rapidly converts to this compound through a condensation reaction.
Inhibition Reactions: This compound acts as a potent inhibitor of p53 with an IC50 of 23 μM.
Common reagents and conditions used in these reactions include the use of pifithrin-alpha as a precursor and appropriate solvents and catalysts to facilitate the condensation reaction. The major product formed from these reactions is this compound itself .
Comparison with Similar Compounds
Pifithrin-beta is compared with other similar compounds, such as pifithrin-alpha and pifithrin-mu:
Pifithrin-alpha: Pifithrin-alpha is the precursor to this compound and is known for its instability in tissue culture medium.
This compound is unique in its stability compared to pifithrin-alpha and its specific inhibitory effects on p53 and the p38 kinase pathway .
properties
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKUMUNZJILCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010190 | |
| Record name | Pifithrin-beta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60477-34-1 | |
| Record name | Pifithrin-beta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060477341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pifithrin-beta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFITHRIN-.BETA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I8QO7K37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



